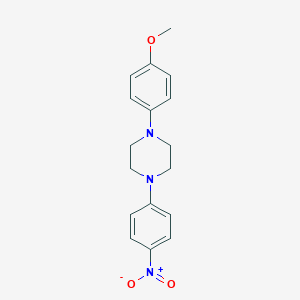

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-23-17-8-6-15(7-9-17)19-12-10-18(11-13-19)14-2-4-16(5-3-14)20(21)22/h2-9H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCKOFMRPAJEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408653 | |

| Record name | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74852-61-2 | |

| Record name | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74852-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-METHOXYPHENYL)-4-(4-NITROPHENYL)PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. This compound is a key intermediate in the development of various pharmaceuticals, notably as a precursor to triazole antifungal agents like Itraconazole and Posaconazole.[1] This guide details a common and effective synthetic pathway, outlines rigorous characterization protocols, and presents key physical and chemical data in a structured format. The inclusion of process diagrams generated using Graphviz (DOT language) offers a clear visual representation of the experimental workflows.

Introduction

This compound is an unsymmetrical N,N'-diarylpiperazine derivative of significant interest in medicinal chemistry. Its structural motif is a core component of several active pharmaceutical ingredients (APIs). The synthesis of such unsymmetrical diarylpiperazines can be challenging, often requiring multi-step procedures to ensure regioselectivity. The method detailed herein focuses on a reliable approach involving the nucleophilic aromatic substitution (SNAr) reaction between 1-(4-methoxyphenyl)piperazine and an activated aryl halide, p-chloronitrobenzene.[1][2] The electron-withdrawing nitro group on the second aromatic ring facilitates this key bond-forming step. Subsequent characterization is crucial to confirm the identity and purity of the synthesized intermediate, ensuring its suitability for further stages of drug development.

Synthesis of this compound

The synthesis is typically achieved in two main stages: the formation of the monosubstituted piperazine, 1-(4-methoxyphenyl)piperazine, followed by the N-arylation to yield the final product.

Synthesis of the Intermediate: 1-(4-Methoxyphenyl)piperazine

A common route to this intermediate involves the reaction of p-anisidine with a bis(2-haloethyl)amine equivalent, which can be generated in situ from diethanolamine.[1][2]

N-Arylation to form this compound

The final step is a nucleophilic aromatic substitution reaction.

Caption: Synthetic pathway of this compound.

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)piperazine

This protocol is based on a one-pot synthesis method starting from diethanolamine.[2]

-

In-situ formation of bis(2-bromoethyl)amine: To a flask charged with diethanolamine (0.26 mol), slowly add hydrobromic acid (48%, 0.5 mol) over 1 hour with stirring.

-

Reflux the reaction mixture for 12 hours.

-

Distill off the excess HBr. The crude product is used directly in the next step.

-

Cyclization: To the flask containing the crude product, add p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 1-butanol (80 mL) under a dry nitrogen atmosphere.

-

Heat the mixture at 120°C for 5 hours.

-

Add another portion of sodium carbonate (0.13 mol) and continue to heat for an additional 24 hours.

-

Work-up and Isolation: Cool the reaction to room temperature. Wash the suspension twice with 100 mL of water.

-

Adjust the pH of the organic layer to 12 with sodium hydroxide solution and wash with saturated brine.

-

Adjust the pH of the combined organic layers to 5 with concentrated HCl to precipitate the hydrochloride salt.

-

Distill off the water and 1-butanol. Recrystallize the resulting HCl salt from ethanol.

-

Neutralize the salt with a base to obtain 1-(4-methoxyphenyl)piperazine and dry under vacuum.

Synthesis of this compound

This procedure describes the N-arylation of the intermediate.[1][2]

-

Reaction Setup: In a round-bottom flask, dissolve 1-(4-methoxyphenyl)piperazine in a suitable solvent such as 1-butanol.

-

Add p-chloronitrobenzene and a base (e.g., sodium carbonate).

-

Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the title compound as a yellowish solid.[3]

Characterization Data

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₇H₁₉N₃O₃ |

| Molecular Weight | 313.35 g/mol [4][5] |

| Appearance | Yellowish crystalline powder[3] |

| Melting Point | 160-165 °C[3] or 189-190 °C[6] |

| Solubility | Slightly soluble in water; soluble in ethanol, DMSO, acetone, and chloroform.[3][6] |

| Purity (Typical) | ≥97-98%[3][7] |

Note: The discrepancy in melting point values may be due to different crystalline forms or measurement conditions.

Characterization Protocols

Caption: General workflow for the characterization of the synthesized compound.

Melting Point Determination

The melting point is determined using a standard melting point apparatus. A small amount of the dried, crystalline product is packed into a capillary tube and heated slowly. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an ATR accessory.

-

Data Acquisition: The sample is scanned over the range of 4000-400 cm⁻¹.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands, such as C-H (aromatic and aliphatic), C=C (aromatic), N-O (nitro group), and C-O-C (ether) stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed molecular structure.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis:

-

¹H NMR: Chemical shifts, integration, and splitting patterns are analyzed to identify the number and connectivity of protons. Expect signals for the methoxy group, the eight piperazine protons, and the aromatic protons on both rings.

-

¹³C NMR: The number of signals and their chemical shifts are analyzed to confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is measured.

-

Analysis: The observed molecular ion peak should correspond to the calculated molecular weight of the compound (313.35 g/mol ). The predicted m/z for the [M+H]⁺ adduct is approximately 314.15.[8]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound. The provided protocols for synthesis and characterization serve as a comprehensive resource for researchers in the field of medicinal and organic chemistry. Adherence to these procedures will allow for the reliable production and verification of this important pharmaceutical intermediate, facilitating its use in the discovery and development of new therapeutic agents.

References

- 1. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. This compound - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]

- 4. 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR spectrum [chemicalbook.com]

- 5. 74852-61-2 | this compound | Posaconazole Related | Ambeed.com [ambeed.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound | 74852-61-2 [sigmaaldrich.com]

- 8. PubChemLite - this compound (C17H19N3O3) [pubchemlite.lcsb.uni.lu]

Spectroscopic and Synthetic Profile of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a key chemical intermediate, notably utilized in the synthesis of advanced pharmaceutical compounds such as angiogenesis inhibitors and triazole antifungal agents like Posaconazole.[1] Its structural framework, featuring a disubstituted piperazine core, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, alongside detailed experimental protocols for its synthesis and characterization. The information presented is intended to support researchers in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference |

| Molecular Formula | C17H19N3O3 | [2][3] |

| Molecular Weight | 313.35 g/mol | [2][3][4] |

| CAS Number | 74852-61-2 | [4] |

| Melting Point | 189-190 °C | [5] |

| Appearance | Brown/Yellowish crystalline solid | [6] |

| Solubility | Slightly soluble in Acetone, Chloroform, DMSO, and Methanol. | [5] |

Spectroscopic Data

While a complete, publicly available dataset of all spectra for this specific compound is not consolidated in a single source, the following tables present the expected spectroscopic data based on the analysis of its constituent chemical moieties and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 | d | 2H | Ar-H (ortho to NO₂) |

| ~6.95 | d | 2H | Ar-H (ortho to NO₂) |

| ~6.90 | d | 2H | Ar-H (ortho to OCH₃) |

| ~6.85 | d | 2H | Ar-H (ortho to OCH₃) |

| ~3.75 | s | 3H | -OCH₃ |

| ~3.60 | t | 4H | Piperazine-H (adjacent to nitrophenyl) |

| ~3.20 | t | 4H | Piperazine-H (adjacent to methoxyphenyl) |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | Ar-C (C-NO₂) |

| ~154.0 | Ar-C (C-OCH₃) |

| ~145.0 | Ar-C (C-N, nitrophenyl) |

| ~141.0 | Ar-C (C-N, methoxyphenyl) |

| ~126.0 | Ar-C (CH, ortho to NO₂) |

| ~118.0 | Ar-C (CH, ortho to OCH₃) |

| ~115.0 | Ar-C (CH, meta to NO₂) |

| ~114.5 | Ar-C (CH, meta to OCH₃) |

| ~55.5 | -OCH₃ |

| ~50.0 | Piperazine-C (adjacent to methoxyphenyl) |

| ~48.0 | Piperazine-C (adjacent to nitrophenyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1590, 1490 | Strong | Aromatic C=C Bending |

| ~1500, 1330 | Strong | N-O Asymmetric & Symmetric Stretch (NO₂) |

| ~1240 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |

| ~1180 | Medium | C-N Stretch |

| ~1030 | Medium | Aryl-O-C Symmetric Stretch (Ether) |

| ~830 | Strong | p-disubstituted C-H Bend |

Mass Spectrometry (MS)

| m/z | Ion |

| 313.14 | [M]⁺ (Molecular Ion) |

| 296 | [M-OH]⁺ |

| 268 | [M-NO₂]⁺ |

| 192 | [C₁₁H₁₆N₂O]⁺ |

| 177 | [C₁₀H₁₃N₂O]⁺ |

| 134 | [C₈H₁₀O]⁺ |

| 121 | [C₆H₄NO₂]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A common method for the synthesis of N,N'-diarylpiperazines is through nucleophilic aromatic substitution.[1]

Materials:

-

1-(4-Methoxyphenyl)piperazine

-

1-Chloro-4-nitrobenzene

-

Sodium carbonate (Na₂CO₃)

-

1-Butanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

A mixture of 1-(4-methoxyphenyl)piperazine, 1-chloro-4-nitrobenzene, and sodium carbonate in 1-butanol is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux and stirred for 24-48 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to >12 with NaOH.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent like ethanol to afford this compound as a solid.

Spectroscopic Characterization Protocols

NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

-

¹H NMR Parameters: A standard pulse sequence is used with a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Mass analysis is performed using a mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: The instrument is set to scan a mass-to-charge (m/z) ratio range appropriate for the molecular weight of the compound (e.g., 50-500 amu).

Workflow and Logical Relationships

The synthesis and characterization of this compound follow a logical workflow from starting materials to the final, validated product. This process is visualized in the following diagram.

Caption: Synthesis and Characterization Workflow.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound | 74852-61-2 [chemicalbook.com]

- 3. | Advent [adventchembio.com]

- 4. This compound | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 74852-61-2 [m.chemicalbook.com]

- 6. This compound|74852-61-2 - MOLBASE Encyclopedia [m.molbase.com]

Pharmacological Profile of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine and its derivatives. Arylpiperazine derivatives are a well-established class of compounds with significant activity at various central nervous system (CNS) targets, particularly serotonin and dopamine receptors. This document collates available data on the receptor binding affinity, functional activity, and metabolic profile of this chemical series. Detailed experimental methodologies for key pharmacological assays are provided to facilitate further research and development in this area. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of these compounds.

Introduction

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting CNS disorders. The substitution pattern on both the phenyl and piperazine rings plays a crucial role in determining the pharmacological activity and selectivity of these compounds. The parent compound, 1-(4-methoxyphenyl)piperazine (MeOPP), has been reported to exhibit stimulant-like properties, acting as a monoamine reuptake inhibitor. The introduction of a 4-nitrophenyl group at the N4 position of the piperazine ring, as in this compound, is anticipated to significantly modulate its pharmacological profile. This guide explores the available pharmacological data for this specific compound and its structural analogs. Additionally, this compound has been identified as a key intermediate in the synthesis of certain antifungal agents, suggesting a broader spectrum of potential biological activity.

Pharmacological Data

While specific quantitative pharmacological data for this compound is limited in publicly available literature, the known activities of its structural analogs and the broader class of arylpiperazines provide a strong basis for predicting its likely biological targets. The following tables summarize the expected and, where available, reported pharmacological activities.

Table 1: Predicted Receptor and Transporter Binding Profile

| Target | Predicted Affinity | Rationale |

| Serotonin 5-HT1A Receptor | High | The arylpiperazine moiety is a well-established pharmacophore for 5-HT1A receptor ligands. |

| Serotonin 5-HT2A Receptor | Moderate to High | Many arylpiperazine derivatives exhibit significant affinity for the 5-HT2A receptor. |

| Dopamine D2 Receptor | Moderate to High | The arylpiperazine scaffold is common in atypical antipsychotics targeting the D2 receptor. |

| Dopamine D3 Receptor | Moderate to High | N-phenylpiperazine analogs are known to bind to the D3 receptor. |

| Monoamine Transporters (DAT, SERT, NET) | Moderate | The parent compound, MeOPP, is a known monoamine reuptake inhibitor. |

Table 2: Metabolic Profile

| Enzyme | Activity | Findings | Citation |

| Cytochrome P450 2D6 (CYP2D6) | O-demethylation | The primary metabolic pathway for the related compound, 1-(4-methoxyphenyl)piperazine (MeOPP), is O-demethylation to 1-(4-hydroxyphenyl)piperazine, catalyzed mainly by CYP2D6. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments relevant to the pharmacological characterization of this compound and its derivatives.

In Vitro Assays

A fundamental step in characterizing a novel compound is to determine its affinity for various receptors. Radioligand binding assays are the gold standard for this purpose.

Objective: To determine the binding affinity (Ki) of test compounds for serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3) receptors.

General Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 at pH 7.4.

-

Radioligand: A specific radioligand with high affinity for the target receptor is used (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).

-

Incubation: A mixture of the cell membranes, radioligand, and varying concentrations of the test compound is incubated to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

These assays are used to determine the potency of compounds in inhibiting the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine.

Objective: To determine the IC50 values of test compounds for the inhibition of dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

General Protocol:

-

Cell Culture: Use cell lines (e.g., HEK293) stably expressing the human monoamine transporters.

-

Assay Buffer: A suitable buffer such as Krebs-Ringer-HEPES is used.

-

Radiolabeled Substrate: A radiolabeled neurotransmitter ([3H]-dopamine, [3H]-serotonin, or [3H]-norepinephrine) is used.

-

Incubation: Cells are pre-incubated with varying concentrations of the test compound, followed by the addition of the radiolabeled substrate.

-

Termination: The uptake is stopped by rapid washing with ice-cold buffer.

-

Measurement: The amount of radioactivity taken up by the cells is measured.

-

Data Analysis: IC50 values are calculated from the concentration-response curves.

This assay is crucial for assessing the potential for drug-drug interactions.

Objective: To determine the IC50 values of test compounds for the inhibition of major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

General Protocol:

-

Enzyme Source: Pooled human liver microsomes are used as the source of CYP enzymes.

-

Substrates: Specific probe substrates for each CYP isoform are used.

-

Incubation: The test compound, human liver microsomes, and a specific probe substrate are incubated in the presence of NADPH to initiate the metabolic reaction.

-

Analysis: The formation of the metabolite is quantified using LC-MS/MS.

-

Data Analysis: The IC50 value is determined by measuring the reduction in metabolite formation at various concentrations of the test compound.

In Vivo Models

Animal models are essential for evaluating the potential therapeutic effects of new compounds.

Objective: To assess the potential antipsychotic efficacy of test compounds.

Common Models:

-

Amphetamine-Induced Hyperlocomotion: Antipsychotic drugs can attenuate the increase in locomotor activity induced by psychostimulants like amphetamine.

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating that is deficient in schizophrenic patients. Antipsychotics can restore this deficit.

-

Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to suppress a learned avoidance response, a characteristic of many antipsychotic drugs.

General Procedure (Amphetamine-Induced Hyperlocomotion):

-

Animals: Male rodents (mice or rats) are typically used.

-

Acclimation: Animals are habituated to the testing environment (e.g., open-field arena).

-

Drug Administration: The test compound or vehicle is administered, followed by an injection of amphetamine.

-

Behavioral Assessment: Locomotor activity is recorded and analyzed.

-

Data Analysis: The ability of the test compound to reduce amphetamine-induced hyperlocomotion is evaluated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the pharmacological assessment of this compound and its derivatives.

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Caption: Experimental Workflow for Receptor Binding Assays.

Caption: Primary Metabolic Pathway via CYP2D6.

Conclusion

The pharmacological profile of this compound and its derivatives remains an area with significant potential for further investigation. Based on the well-established pharmacology of the arylpiperazine class of compounds, this series is likely to interact with key CNS targets, including serotonin and dopamine receptors and monoamine transporters. The provided experimental protocols offer a roadmap for the systematic evaluation of these compounds. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical series for CNS disorders and potentially as antifungal agents. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

In Vivo Metabolism of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine in Rat Models: A Technical Guide

Disclaimer: As of December 2025, a thorough review of scientific literature yielded no specific data on the in vivo metabolism of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine in rat models. This technical guide therefore presents information on a closely related compound, 1-(4-methoxyphenyl)piperazine (MeOPP) , to provide a potential metabolic framework. The metabolic fate of this compound may differ significantly due to the presence of the nitro group, which can undergo reduction and other metabolic transformations. The following information should be interpreted with this significant caveat in mind.

This guide details the metabolic pathways, experimental protocols, and quantitative data pertaining to the in vivo metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP) in rat models, serving as a proxy for researchers and scientists in drug development.

Metabolic Pathways of MeOPP in Rats

The primary metabolic pathway for MeOPP in male Wistar rats is O-demethylation of the methoxy group, leading to the formation of 1-(4-hydroxyphenyl)piperazine (4-HO-PP).[1][2][3] Additionally, degradation of the piperazine moiety has been observed.[1][2][3] In vitro studies using human liver microsomes have identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for the O-demethylation of MeOPP.[1][2][3]

Quantitative Metabolic Data

The following table summarizes the in vitro kinetic parameters for the major metabolic step of MeOPP, O-demethylation, catalyzed by human CYP2D6 and pooled human liver microsomes (pHLM).

| Enzyme Source | Apparent Km (μM) | Apparent Vmax (pmol/min/pmol CYP or mg protein) |

| cDNA-expressed human CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 (pmol/min/pmol CYP) |

| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 (pmol/min/mg protein) |

Data sourced from in vitro studies with human enzymes.[1][2][3]

Experimental Protocols

In Vivo Metabolism Study in Rats

While specific details for the in vivo study of MeOPP are limited in the provided abstracts, a general protocol can be outlined based on standard practices in rodent metabolism studies.

Objective: To identify and characterize the metabolites of a test compound in rats.

Animal Model: Male Wistar rats are commonly used for metabolic studies.[1][2][3]

Drug Administration:

-

The test compound is administered to the rats, typically via oral gavage or intravenous injection.

-

A control group receives the vehicle solution.

Sample Collection:

-

Urine and feces are collected at predetermined intervals over a set period (e.g., 24, 48, 72 hours) using metabolic cages.

-

Blood samples may be collected at various time points to determine the pharmacokinetic profile of the parent compound and its metabolites.

Sample Preparation:

-

Urine samples are often treated with enzymes like β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

-

Extraction of the parent compound and its metabolites from urine, plasma, and homogenized feces is performed using techniques such as liquid-liquid extraction or solid-phase extraction.

Metabolite Identification and Quantification:

-

The extracts are analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]

-

The structures of potential metabolites are elucidated based on their mass spectra and chromatographic retention times compared to synthesized standards.

In Vitro Cytochrome P450 Phenotyping

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of the test compound.

Methodology:

-

Incubation: The test compound (MeOPP) is incubated with a panel of cDNA-expressed human CYP enzymes and pooled human liver microsomes (pHLM).[1][2][3]

-

Inhibition Assays: The test compound is incubated with pHLM in the presence and absence of specific chemical inhibitors for different CYP isoforms (e.g., quinidine for CYP2D6).[1][2][3]

-

Kinetic Analysis: Varying concentrations of the test compound are incubated with the identified CYP enzyme or pHLM to determine the apparent Km and Vmax values.[1][2][3]

-

Analysis: The formation of the metabolite (4-HO-PP) is monitored and quantified using LC-MS/MS.

Conclusion

The in vivo metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP) in rats primarily involves O-demethylation, a reaction catalyzed predominantly by the CYP2D6 enzyme, with subsequent degradation of the piperazine ring. While this provides a valuable starting point, it is crucial to reiterate that the metabolism of this compound will likely involve additional pathways, most notably the reduction of the nitro group. Further empirical studies on the specific compound of interest are necessary for a definitive understanding of its metabolic fate.

References

- 1. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance methoxypiperamide (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Serotonin Receptor Binding Affinity of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated serotonin receptor binding profile of the compound 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. Due to the limited availability of direct binding data for this specific molecule in the public domain, this document leverages structure-activity relationship (SAR) data from closely related structural analogs, namely nitrophenylpiperazine and methoxyphenylpiperazine derivatives. This guide summarizes the available quantitative binding affinity data for these analogs, outlines detailed experimental protocols for assessing receptor binding, and visualizes key experimental and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology and medicinal chemistry, aiding in the design and interpretation of studies involving this and similar chemical scaffolds.

Introduction: The Arylpiperazine Scaffold and Serotonin Receptors

Arylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly their interactions with neurotransmitter receptors. Many clinically used drugs, including antidepressants, antipsychotics, and anxiolytics, feature an arylpiperazine core. This scaffold's versatility allows for modifications that can tune its affinity and selectivity for various receptor subtypes.

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major target for arylpiperazine-based ligands. The 5-HT receptor family is comprised of at least 14 distinct subtypes, each with a unique distribution in the central nervous system and peripheral tissues, and mediating different physiological and pathophysiological processes. Consequently, developing ligands with specific affinities for certain 5-HT receptor subtypes is a key strategy in modern drug discovery.

The compound of interest, this compound, combines two key pharmacophoric elements: a methoxyphenyl group and a nitrophenyl group attached to a central piperazine ring. The methoxy substituent on the phenyl ring is a common feature in many 5-HT receptor ligands, while the nitro group, being a strong electron-withdrawing group, is also known to influence binding affinity.

Binding Affinity of Structural Analogs

Quantitative Binding Data for Analogous Compounds

The following table summarizes the reported binding affinities (Ki in nM) of selected nitrophenylpiperazine and methoxyphenylpiperazine derivatives for various serotonin receptors. It is important to note that these are analogous compounds, and the binding affinity of this compound may differ.

| Compound/Analog | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference |

| 1-(2-Methoxyphenyl)piperazine | 23.9 - 41.5 | 39.4 - 315 | - | [1] |

| 1-(4-Nitrophenyl)piperazine | - | High Affinity | - | [2] |

| Other Methoxyphenylpiperazine Derivatives | 1.2 - 21.3 | Low to Moderate Affinity | - | [1][3] |

Note: A lower Ki value indicates a higher binding affinity.

One study suggests that the presence of an electron-withdrawing nitro group on the phenyl ring of a piperazine derivative can enhance its antagonist activity at the 5-HT2 receptor.[2] Specifically, 4-nitrophenylpiperazine was found to have a higher binding affinity than its 2- and 3-nitro counterparts.[2] Derivatives of 1-(2-methoxyphenyl)piperazine have shown a range of affinities for the 5-HT1A and 5-HT2A receptors.[1]

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand (a molecule known to bind to the receptor of interest with high affinity and specificity) and measuring the ability of a test compound to displace it.

General Protocol for Serotonin Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay for serotonin receptors, based on commonly used methodologies.

3.1.1. Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Incubation Buffer: Typically a Tris-HCl buffer containing relevant ions (e.g., Mg²⁺, Ca²⁺) and protease inhibitors.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

3.1.2. Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the incubation buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the incubation buffer, the radioligand at a concentration close to its Kd value, and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding.

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki value (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

Caption: Workflow for a typical radioligand binding assay.

Serotonin Receptor Signaling (Gq-coupled)

Many serotonin receptors, such as the 5-HT2 family, are G-protein coupled receptors that signal through the Gq pathway.

Caption: Simplified Gq-coupled serotonin receptor signaling pathway.

Conclusion

While direct experimental data on the binding affinity of this compound to serotonin receptors is currently lacking, analysis of its structural analogs provides a strong basis for predicting its pharmacological profile. The presence of the 4-nitrophenyl moiety suggests a potential for significant affinity, particularly for the 5-HT2 receptor subtype. The methoxyphenyl group is a well-established pharmacophore for various serotonin receptors, including 5-HT1A and 5-HT2A. Therefore, it is plausible that this compound will exhibit affinity for multiple serotonin receptor subtypes.

The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical determination of this compound's binding profile. Future radioligand binding studies are essential to precisely quantify its affinity and selectivity for the various serotonin receptors. Such data will be invaluable for understanding its potential therapeutic applications and for guiding the development of novel central nervous system agents based on the arylpiperazine scaffold.

References

- 1. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxytryptamine2 (5-HT2) structure-function relationships of the nitro and amino phenylpiperazines on intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary Toxicology Assessment of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a preliminary toxicological overview based on currently available public information. A comprehensive toxicological evaluation requires dedicated experimental studies.

Executive Summary

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a chemical intermediate primarily utilized in the synthesis of pharmaceutical compounds, including the antifungal agent itraconazole. Despite its application in drug manufacturing, detailed public toxicological data for this specific compound is scarce. This guide synthesizes the available information on its chemical properties and safety, and provides a speculative toxicological context based on structurally related piperazine derivatives. Due to the absence of empirical data, this document also outlines a standard workflow for a preliminary toxicological assessment and presents a hypothetical signaling pathway to guide future research.

Chemical Identity and Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling and for the design of toxicological studies.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | N-(4-Methoxyphenyl)-N'-(4-nitrophenyl)-piperazine, Itraconazole Methoxy Nitro | [2] |

| CAS Number | 74852-61-2 | [1][3] |

| Molecular Formula | C17H19N3O3 | [1][3][4] |

| Molecular Weight | 313.36 g/mol | [2][4][5] |

| Appearance | Yellow to dark brown solid/crystalline powder | [2][3][4][6] |

| Melting Point | 160-165°C | [6] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO | [6] |

| Purity | ≥97% | [5] |

General Safety and Hazard Information

Safety data provided by chemical suppliers offers initial guidance for handling this compound. However, this information is general and not based on exhaustive toxicological testing.

According to available Material Safety Data Sheets (MSDS) and supplier information, precautionary measures are advised, such as avoiding dust formation and contact with skin and eyes, and ensuring adequate ventilation.[7] Some suppliers have assigned the GHS hazard statement H302, indicating it may be harmful if swallowed.[5][8] In contrast, the European Chemicals Agency (ECHA) registration dossier reports it as not meeting the criteria for GHS hazard classification.[1] This discrepancy highlights the need for definitive toxicological studies. Standard first-aid measures are recommended in case of exposure.[7] For storage, a cool, dry, and well-ventilated environment in a tightly sealed container is recommended.[6][7]

Toxicological Profile of Structurally Related Compounds

In the absence of direct toxicological data, the profiles of structurally similar compounds can provide insights into potential biological activity.

para-Methoxyphenylpiperazine (pMeOPP)

The 1-(4-methoxyphenyl)piperazine moiety is a known psychoactive substance. pMeOPP has been identified as an ingredient in "party pills" and exhibits stimulant effects.[9] Its mechanism of action involves inhibiting the reuptake and stimulating the release of monoamine neurotransmitters, similar to amphetamines, though it is less potent.[9] It also functions as a non-selective serotonin receptor agonist.[9] Metabolism primarily occurs in the liver via the CYP2D6 enzyme, which demethylates it to para-hydroxyphenylpiperazine.[9]

para-Nitrophenylpiperazine (pNPP)

The nitrophenylpiperazine component also has known biological activity. pNPP acts as a selective partial serotonin-releasing agent, with a high affinity for the serotonin transporter.[10] It does not significantly affect the release of dopamine or norepinephrine.[10]

Inferred Toxicological Profile

Based on its structural components, this compound may exhibit psychoactive properties by modulating serotonergic and potentially other monoaminergic systems. The presence of a nitroaromatic group also warrants investigation into potential genotoxicity following metabolic activation.

Methodological Framework for Toxicological Assessment

For a novel or data-poor compound such as this, a systematic approach to toxicological evaluation is necessary. The following diagram illustrates a standard workflow for a preliminary toxicological assessment.

Caption: A logical workflow for the initial toxicological evaluation of a chemical compound.

Hypothetical Signaling Pathway of Interaction

Given the known pharmacology of its structural analogs, a plausible, yet hypothetical, mechanism of action for this compound would involve the modulation of serotonergic neurotransmission.

Caption: A potential mechanism of serotonergic modulation by the target compound.

Conclusion and Future Directions

The current body of public knowledge is insufficient to perform a comprehensive toxicological assessment of this compound. While its use as a chemical intermediate in controlled industrial settings may pose a manageable risk, any potential for broader application or human exposure necessitates a thorough safety evaluation. Future research should prioritize a systematic toxicological investigation following the proposed workflow, beginning with in vitro screening for cytotoxicity, genotoxicity, and pharmacological activity at key neuro-receptors and transporters. Subsequent in vivo studies will be essential to determine the compound's pharmacokinetic profile and to identify potential target organs of toxicity.

References

- 1. This compound | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-(4-methoxyphenyl)-4-(4 -nitrophenyl) Piperazine (it - 1) Cas No: 74852-61-2 at Best Price in Ankleshwar | Siddharth Interchem Pvt. Ltd. [tradeindia.com]

- 4. This compound|74852-61-2 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound | 74852-61-2 [sigmaaldrich.com]

- 6. This compound - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 74852-61-2 | this compound | Posaconazole Related | Ambeed.com [ambeed.com]

- 9. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 10. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

The Unveiling of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: A Core Intermediate in Triazole Antifungal Discovery

For Immediate Release

Wuhan, China - The compound 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine has been identified as a crucial intermediate in the synthesis of potent triazole antifungal agents, including the widely used drugs Itraconazole and Posaconazole. This technical guide provides an in-depth overview of its synthesis, its pivotal role in the development of antifungal pharmaceuticals, and the established methodologies for evaluating the antifungal activity of such compounds. While this molecule is a cornerstone in the creation of powerful antifungal therapies, data on its intrinsic antifungal properties are not extensively documented in current literature.

Synthesis and Physicochemical Properties

This compound is a yellowish crystalline powder.[1] Its synthesis is a critical step in the production of a class of drugs that combat a wide range of fungal infections. The molecular formula for this compound is C17H19N3O3, with a molecular weight of 313.35 g/mol .[2]

Experimental Synthesis Protocols

Several synthetic routes to this compound have been established. A common and efficient method involves the N-arylation of 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene.[3] Another documented approach begins with the reaction of N,N-bis(2-chloroethyl)-4-nitroaniline with p-anisidine.

Method 1: N-Arylation of 1-(4-methoxyphenyl)piperazine [3]

This three-step, one-pot synthesis is a preferred route.

-

In Situ Generation of 1-(4-methoxyphenyl)piperazine: Diethanolamine reacts with hydrobromic acid (HBr) and is then heated with p-anisidine in the presence of sodium carbonate and 1-butanol.[3]

-

N-Arylation: The resulting 1-(4-methoxyphenyl)piperazine is then reacted with p-chloronitrobenzene to yield this compound.[3]

-

Purification: The product can be purified by recrystallization from a suitable solvent like 1,4-dioxane to obtain the final product.

Method 2: From N,N-bis(2-chloroethyl)-4-nitroaniline

-

Reaction: N,N-bis(2-chloroethyl)-4-nitroaniline is reacted with p-anisidine in a solvent such as N,N-dimethylformamide (DMF) or toluene, in the presence of a base like sodium hydroxide.

-

Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product is recrystallized to yield pure this compound.

The following diagram illustrates a generalized workflow for the synthesis of this key intermediate.

Role as an Antifungal Intermediate

This compound serves as a foundational building block for complex triazole antifungals. The subsequent chemical modifications of this intermediate lead to the final active pharmaceutical ingredients that are effective against a variety of fungal pathogens. The structural integrity of this piperazine derivative is essential for the ultimate efficacy of the resulting triazole drugs.

The journey from this intermediate to a final triazole antifungal drug involves further chemical transformations, including the reduction of the nitro group to an amine and subsequent elaboration to introduce the characteristic triazole and side-chain moieties.

Antifungal Activity and Mechanism of Action

The final triazole products derived from this intermediate act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The disruption of ergosterol production leads to a fungistatic or fungicidal effect.

The following diagram illustrates the established signaling pathway inhibited by the triazole antifungals synthesized from this intermediate.

Experimental Protocols for Antifungal Susceptibility Testing

To evaluate the potential antifungal activity of this compound, standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) would be employed. These protocols provide a framework for determining the Minimum Inhibitory Concentration (MIC) of a compound against various fungal isolates.

Broth Microdilution Method (Based on CLSI M27/M38 and EUCAST guidelines)

This method is a gold standard for determining the MIC of an antifungal agent.

-

Preparation of Antifungal Stock Solution: The test compound, this compound, is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Preparation of Microdilution Plates: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640. This creates a range of concentrations to be tested.

-

Inoculum Preparation: Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline or water and adjusting the turbidity to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

-

Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control well.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data (e.g., MIC50, MIC90) on the antifungal activity of this compound itself. The focus of existing research has been on its role as a synthetic precursor. The table below is provided as a template for how such data would be presented if it were available.

| Fungal Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | ATCC 90028 | Data not available | Data not available | Data not available |

| Candida glabrata | ATCC 90030 | Data not available | Data not available | Data not available |

| Candida parapsilosis | ATCC 22019 | Data not available | Data not available | Data not available |

| Cryptococcus neoformans | H99 | Data not available | Data not available | Data not available |

| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | Data not available |

Conclusion

This compound is a well-established and indispensable intermediate in the synthetic pathways leading to potent triazole antifungal drugs. Its efficient synthesis is a key factor in the production of these life-saving medications. While its own antifungal properties have not been a primary area of investigation, the established protocols for antifungal susceptibility testing provide a clear roadmap for future research into the potential intrinsic bioactivity of this and other related intermediates. Further studies are warranted to fully characterize the biological profile of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Piperazine Derivatives in Seized Materials

Introduction

Substituted piperazine derivatives, such as 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP), are a class of psychoactive substances often encountered in seized materials, frequently sold as "ecstasy" mimics.[1] Their stimulant and hallucinogenic effects have led to their widespread abuse, necessitating robust and validated analytical methods for their identification and quantification by forensic laboratories.[2][3] These compounds may be present in various forms, including tablets, capsules, and powders, and can be found alone or in combination with other drugs like MDMA.[1][4] This document provides detailed application notes and protocols for the quantitative analysis of common piperazine derivatives in seized materials using various chromatographic techniques.

Analytical Techniques Overview

Several analytical methods are employed for the quantification of piperazine derivatives. The choice of technique often depends on laboratory resources, required sensitivity, and the complexity of the sample matrix.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely available and powerful technique, GC-MS provides excellent separation and highly specific identification of analytes.[5] For some piperazine derivatives, derivatization may be necessary to improve chromatographic behavior.[2][6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity and can often analyze piperazine derivatives without derivatization, making it suitable for complex mixtures and trace-level detection.[2][6][7]

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A common technique in forensic labs, HPLC-DAD is used for quantitative analysis and can differentiate between isomers based on their UV spectra.[8]

-

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for both qualitative and quantitative analysis of piperazine derivatives, offering an alternative to traditional chromatographic methods.[1][9][10]

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of various piperazine derivatives using different analytical methods, providing a comparative overview of their performance.

Table 1: LC-MS/MS Methods

| Analyte | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| BZP | Serum | 1 - 1000 | 1.0 - 5.0 | - | [2][7] |

| TFMPP | Serum | 1 - 1000 | 1.0 - 5.0 | - | [2][7] |

| mCPP | Serum | 1 - 1000 | 1.0 - 5.0 | - | [2][7] |

| MDBP | Serum | 1 - 1000 | 1.0 - 5.0 | - | [2][7] |

| pFBP | Serum | 1 - 1000 | - | - | [2] |

Table 2: GC-MS Methods

| Analyte | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| BZP | Plasma | - | 0.004 | 0.016 | [11] |

| TFMPP | Plasma | - | 0.004 | 0.016 | [11] |

| BZP | Urine | - | 0.002 | 0.008 | [11] |

| TFMPP | Urine | - | 0.002 | 0.008 | [11] |

Table 3: HPLC-DAD / HPLC-UV Methods

| Analyte | Matrix | Linearity Range | LOQ (µg/mL) | Notes | Reference |

| BZP | "Legal Highs" | Linear over tested range | 0.125 - 0.5 | Separation in < 4 min | [8] |

| mCPP | "Legal Highs" | Linear over tested range | 0.125 - 0.5 | Separation in < 4 min | [8] |

| MeBP | "Legal Highs" | Linear over tested range | 0.125 - 0.5 | Separation in < 4 min | [8] |

| MeOPP | "Legal Highs" | Linear over tested range | 0.125 - 0.5 | Separation in < 4 min | [8] |

| TFMPP | "Legal Highs" | Linear over tested range | 0.125 - 0.5 | Separation in < 4 min | [8] |

| Piperazine | API | 30 - 350 ppm | 90 ppm (0.09 µg/mL) | Requires derivatization with NBD-Cl | [12] |

Table 4: Capillary Electrophoresis (CE) Methods

| Analyte | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | Notes | Reference |

| oCPP | Confiscated Pills | 10 - 200 | 2.0 | Separation < 15 min | [10] |

| mCPP | Confiscated Pills | 10 - 200 | 2.5 | Separation < 15 min | [10] |

| pCPP | Confiscated Pills | 20 - 200 | 3.5 | Separation < 15 min | [10] |

Experimental Protocols

Protocol 1: Quantification of BZP and TFMPP using GC-MS

This protocol is adapted from a validated method for the simultaneous quantification of BZP and TFMPP.[11] It involves solid-phase extraction and derivatization prior to GC-MS analysis.

1. Materials and Reagents:

-

BZP, TFMPP, and internal standard (IS) reference materials

-

Methanol (HPLC grade)

-

Ethyl acetate

-

Trifluoroacetic anhydride (TFAA)

-

Ammonium hydroxide solution (5% in Methanol)

-

Solid-Phase Extraction (SPE) cartridges

-

Nitrogen gas supply for evaporation

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of BZP and TFMPP in methanol at a concentration of 1 mg/mL.[11]

-

Calibration Standards: Prepare working standard solutions by serial dilution of the stock solutions to cover the desired calibration range.

-

Sample Preparation (Tablets/Powder):

-

Accurately weigh a homogenized portion of the seized material.

-

Dissolve the sample in a known volume of methanol or other suitable solvent.

-

Vortex and sonicate to ensure complete dissolution.

-

Centrifuge to pellet any insoluble excipients.

-

Dilute the supernatant to a concentration within the calibration range.

-

Spike with the internal standard.

-

3. Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the prepared sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.[11]

-

Evaporate the eluate to dryness under a stream of nitrogen.

4. Derivatization:

-

To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[11]

-

Incubate the mixture at 70°C for 30 minutes.[11]

-

Cool the sample to room temperature and evaporate to dryness under nitrogen.

-

Reconstitute the final residue in 100 µL of ethyl acetate for analysis.[11]

5. GC-MS Instrumental Parameters:

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[11]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

-

Injector: Splitless mode, 250°C.[11]

-

Oven Program: Initial temperature of 120°C for 1 min, ramp at 10°C/min to 150°C (hold 5 min), then ramp at 7.5°C/min to 300°C (hold 2 min).[11]

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for each analyte and the internal standard.

Protocol 2: Quantification of Piperazine Derivatives by HPLC-DAD

This protocol is based on a method developed for the analysis of piperazine derivatives in "legal highs".[8]

1. Materials and Reagents:

-

Reference standards for BZP, mCPP, MeBP, MeOPP, TFMPP, and an appropriate internal standard.

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

-

Deionized water

2. Standard and Sample Preparation:

-

Stock and Standard Solutions: Prepare stock solutions of each analyte and the internal standard in a suitable solvent (e.g., methanol). Create calibration standards by diluting the stock solutions.

-

Sample Preparation (Tablets/Powder):

-

Homogenize the seized material (e.g., crush a tablet in a mortar and pestle).[4]

-

Accurately weigh approximately 50 mg of the resulting powder.[4]

-

Dissolve the powder in 50 mL of a methanol/water (50:50, v/v) solution.[4]

-

Sonicate for 15 minutes and then centrifuge.[4]

-

Take an aliquot of the supernatant, add the internal standard, and dilute further as needed to fall within the calibration curve range.[4]

-

Filter the final solution through a 0.45 µm filter before injection.

-

3. HPLC-DAD Instrumental Parameters:

-

Column: A reverse-phase C18 column is commonly used.[1]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer (e.g., phosphate buffer).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Diode Array Detector (DAD), monitoring multiple wavelengths to identify and quantify different piperazine derivatives. For example, detection at 210 nm and 230 nm can be used.[13]

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

Visualized Workflows

References

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.direct [scholars.direct]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the N-arylation of 1-(4-methoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl piperazine moiety is a critical pharmacophore found in a wide array of centrally active pharmaceuticals, including antipsychotics, antidepressants, and anxiolytics. The synthesis of 1-aryl-4-(4-methoxyphenyl)piperazines is a key step in the development of new chemical entities targeting various receptors in the central nervous system. This document provides detailed protocols for the N-arylation of 1-(4-methoxyphenyl)piperazine using modern synthetic methodologies, including Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Chan-Lam coupling. Additionally, a protocol for microwave-assisted synthesis is presented, which can significantly accelerate reaction times.

Catalytic Systems for N-arylation

The choice of catalytic system is crucial for achieving high yields and purity in the N-arylation of 1-(4-methoxyphenyl)piperazine. The three primary methods employed are:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base. The reaction is compatible with a broad range of aryl halides (Cl, Br, I) and pseudohalides.

-

Copper-Catalyzed Ullmann Condensation: A classical method for N-arylation that has been significantly improved with the use of ligands.[1] It is particularly useful for the coupling of aryl iodides and bromides with amines and often requires higher temperatures than palladium-catalyzed reactions.

-

Copper-Catalyzed Chan-Lam Coupling: This method utilizes arylboronic acids as the arylating agent in the presence of a copper catalyst and an oxidant, often atmospheric oxygen.[2] A key advantage is that the reactions can often be carried out under mild conditions, sometimes at room temperature and open to the air.[2]

Data Presentation

The following tables summarize quantitative data for the N-arylation of 1-(4-methoxyphenyl)piperazine under various conditions.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination

| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chloronitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | >95 |

| 4-Bromotoluene | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 110 | 8 | 85-95 |

| 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 120 | 18 | 75-85 |

| 4-Iodoanisole | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 90 | 6 | 90-98 |

Table 2: Copper-Catalyzed Ullmann Condensation

| Aryl Halide | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Iodonitrobenzene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 130 | 24 | 80-90 |

| 4-Bromobenzonitrile | Cu₂O (5) | N,N'-Dimethylethylenediamine (10) | Cs₂CO₃ | Dioxane | 110 | 36 | 70-80 |

| 2-Bromo-5-fluoropyridine | CuI (15) | L-Proline (30) | K₃PO₄ | DMSO | 120 | 24 | 65-75 |

Table 3: Copper-Catalyzed Chan-Lam Coupling

| Arylboronic Acid | Cu Catalyst (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | Room Temp | 48 | 85-95 |

| 4-Methylphenylboronic acid | Cu(OAc)₂ (10) | Et₃N | Toluene | 80 | 24 | 80-90 |

| 3-Methoxyphenylboronic acid | CuCl (10) | K₃PO₄ | Methanol | 60 | 36 | 75-85 |

Table 4: Microwave-Assisted N-arylation

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Power (W) | Temp. (°C) | Time (min) | Yield (%) |

| 4-Chloronitrobenzene | Pd(OAc)₂/XPhos (2/4) | NaOtBu | Dioxane | 100 | 150 | 15 | >95 |

| 4-Bromotoluene | CuI/1,10-Phenanthroline (10/20) | K₂CO₃ | DMF | 150 | 180 | 30 | 80-90 |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of 1-(4-methoxyphenyl)piperazine with an aryl bromide.

Materials:

-

1-(4-methoxyphenyl)piperazine

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.015 mmol, 1.5 mol%), and Cs₂CO₃ (1.4 mmol).

-

Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Add the aryl bromide (1.0 mmol) and 1-(4-methoxyphenyl)piperazine (1.2 mmol) to the reaction mixture.

-

Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate (3 x 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-4-(4-methoxyphenyl)piperazine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the N-arylation of 1-(4-methoxyphenyl)piperazine with an aryl iodide.

Materials:

-

1-(4-methoxyphenyl)piperazine

-

Aryl iodide

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, combine CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

-

Add anhydrous DMF (5 mL) to the flask.

-

Add the aryl iodide (1.0 mmol) and 1-(4-methoxyphenyl)piperazine (1.2 mmol) to the mixture.

-

Heat the reaction mixture to 130 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Protocol 3: Copper-Catalyzed Chan-Lam Coupling

This protocol outlines the N-arylation of 1-(4-methoxyphenyl)piperazine with an arylboronic acid.

Materials:

-

1-(4-methoxyphenyl)piperazine

-

Arylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Molecular sieves (4 Å)

Procedure:

-

To a flask containing a magnetic stir bar, add Cu(OAc)₂ (0.1 mmol, 10 mol%) and activated 4 Å molecular sieves.

-

Add anhydrous CH₂Cl₂ (5 mL) followed by pyridine (2.0 mmol).

-

Add the arylboronic acid (1.5 mmol) and 1-(4-methoxyphenyl)piperazine (1.0 mmol).

-

Stir the reaction mixture at room temperature, open to the air, for 48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through Celite® and wash the pad with CH₂Cl₂.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 4: Microwave-Assisted N-arylation

This protocol describes a rapid N-arylation of 1-(4-methoxyphenyl)piperazine with an aryl chloride using microwave irradiation.

Materials:

-

1-(4-methoxyphenyl)piperazine

-

Aryl chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous dioxane

Procedure:

-

In a microwave reaction vessel, combine Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

-

Add anhydrous dioxane (3 mL).

-

Add the aryl chloride (1.0 mmol) and 1-(4-methoxyphenyl)piperazine (1.2 mmol).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 150 °C for 15 minutes with stirring.

-

After the reaction is complete, cool the vessel to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.

-

Concentrate the filtrate and purify the product by column chromatography.

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Application of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine in the synthesis of Itraconazole.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections. Its synthesis is a multi-step process involving several key intermediates. Among these, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine serves as a crucial building block for the construction of the core structure of Itraconazole. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Itraconazole, targeting researchers, scientists, and professionals in drug development.

Overview of the Synthetic Pathway

The synthesis of Itraconazole from this compound involves a series of chemical transformations. The general synthetic route is outlined below. It begins with the reduction of the nitro group on the phenyl ring, followed by the formation of a triazolone ring. Subsequent alkylation and demethylation steps yield the core intermediate, which is then condensed with a chiral side chain to produce Itraconazole.

Application Note: Dissolution Protocol for 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine for In Vitro Applications

Audience: Researchers, scientists, and drug development professionals.